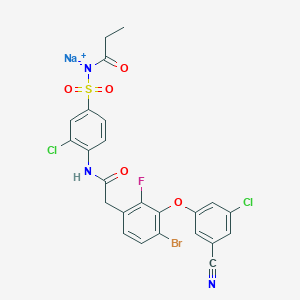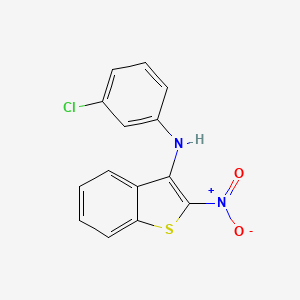![molecular formula C15H22O B12792906 Dibicyclo[2.2.1]hept-2-ylmethanone CAS No. 17610-50-3](/img/structure/B12792906.png)
Dibicyclo[2.2.1]hept-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of NSC 146245 involves the formal condensation of the carboxy group of 5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylic acid with the amino group of (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the condensation reaction.
Análisis De Reacciones Químicas
NSC 146245 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
NSC 146245 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of cellular processes and molecular interactions.
Industry: It is used in the production of various chemical products and materials .
Mecanismo De Acción
The mechanism of action of NSC 146245 involves its interaction with specific molecular targets and pathways. It is known to inhibit sterol O-acyltransferase, an enzyme involved in lipid metabolism . This inhibition affects various cellular processes and can lead to changes in cell function and behavior.
Comparación Con Compuestos Similares
NSC 146245 can be compared with other similar compounds, such as:
SR 144528: Another secondary carboxamide with similar structural features.
Rimonabant: A compound with similar pharmacological properties.
MN-25: A compound with similar molecular targets. The uniqueness of NSC 146245 lies in its specific molecular structure and its ability to inhibit sterol O-acyltransferase, which distinguishes it from other similar compounds.
Propiedades
Número CAS |
17610-50-3 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
bis(2-bicyclo[2.2.1]heptanyl)methanone |
InChI |
InChI=1S/C15H22O/c16-15(13-7-9-1-3-11(13)5-9)14-8-10-2-4-12(14)6-10/h9-14H,1-8H2 |
Clave InChI |
YKXYKKXXZOWFEF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2C(=O)C3CC4CCC3C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



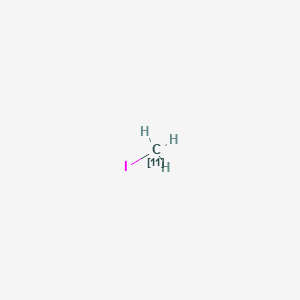
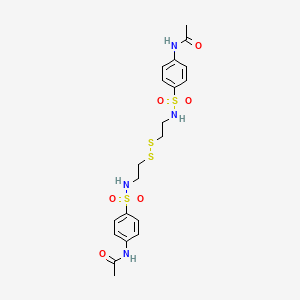


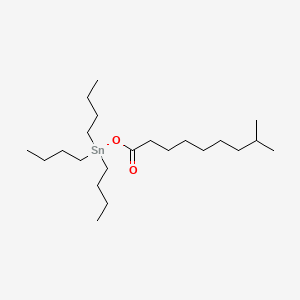
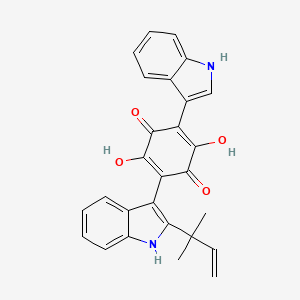
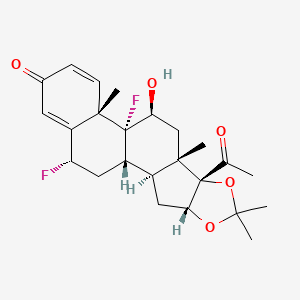
![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)
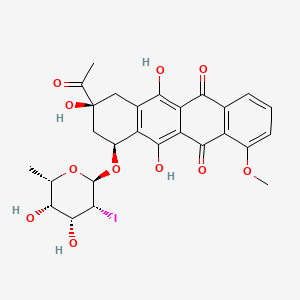
![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)
